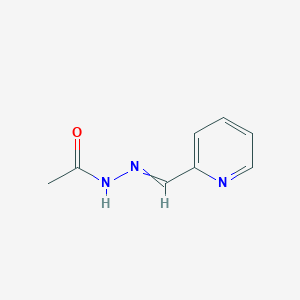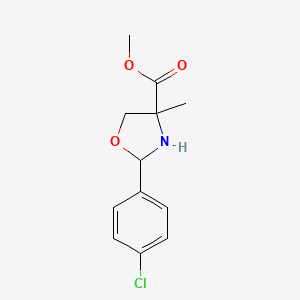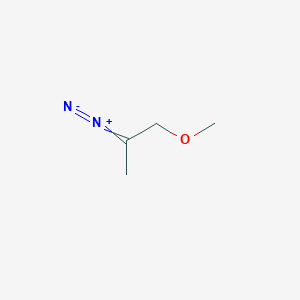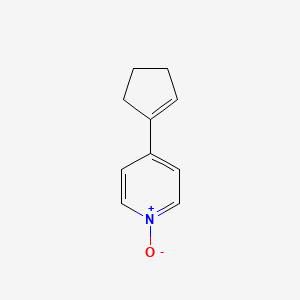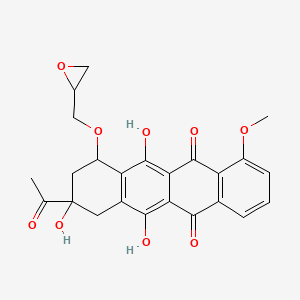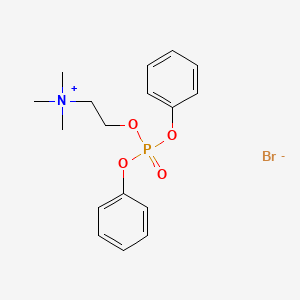![molecular formula C10H22O5Si B14338068 Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol CAS No. 110582-73-5](/img/structure/B14338068.png)
Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol is a chemical compound with the molecular formula C11H24O4Si. It is also known by its IUPAC name, diethoxy(methyl){3-[(oxiran-2-yl)methoxy]propyl}silane . This compound is characterized by the presence of an epoxy group and a silanol group, making it a versatile organosilicon compound used in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol typically involves the reaction of 3-chloropropyltriethoxysilane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted silanes
Aplicaciones Científicas De Investigación
Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Mecanismo De Acción
The mechanism of action of Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol involves the interaction of its functional groups with various molecular targets. The epoxy group can react with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. The silanol group enhances the compound’s adhesion properties by forming hydrogen bonds with surfaces .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol
- Methoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol
- Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol
Uniqueness
Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol is unique due to its combination of an epoxy group and a silanol group, which imparts both reactivity and adhesion properties. This makes it particularly useful in applications requiring strong bonding and chemical modification .
Propiedades
Número CAS |
110582-73-5 |
|---|---|
Fórmula molecular |
C10H22O5Si |
Peso molecular |
250.36 g/mol |
Nombre IUPAC |
diethoxy-hydroxy-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C10H22O5Si/c1-3-14-16(11,15-4-2)7-5-6-12-8-10-9-13-10/h10-11H,3-9H2,1-2H3 |
Clave InChI |
JLEHSALMIPBCCI-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCOCC1CO1)(O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


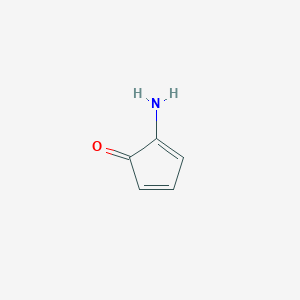
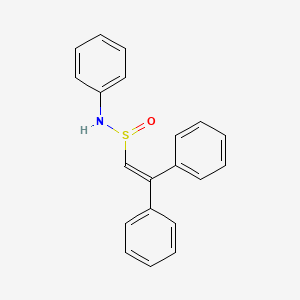
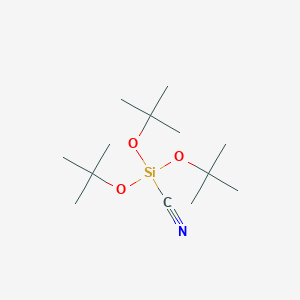
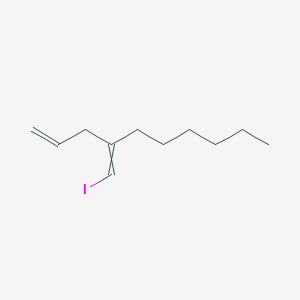
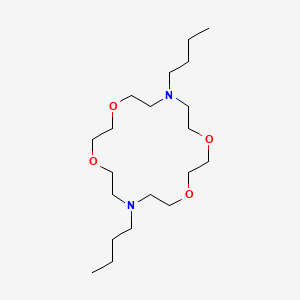

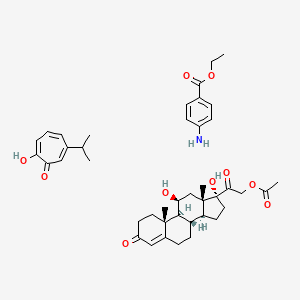
![(1Z,1'Z)-2,2'-[(E)-Diazenediyl]bis[N'-(2-hydroxyethyl)-2-methylpropanimidamide]](/img/structure/B14338024.png)
